Isopropyl diazoacetate
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Overview
Description
Isopropyl diazoacetate is an organic compound with the molecular formula C₅H₈N₂O₂. It is a diazo compound, characterized by the presence of a diazo group (-N₂) attached to an ester functional group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It has a molecular weight of 128.13 g/mol and is often used as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl diazoacetate can be synthesized through several methods. One common approach involves the reaction of isopropyl chloroacetate with sodium azide, followed by the treatment with a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired diazo compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure safety and efficiency. The process includes the careful handling of reactive intermediates and the use of automated systems to control reaction parameters. This method minimizes the risk associated with the handling of diazo compounds, which can be explosive under certain conditions .
Chemical Reactions Analysis
Types of Reactions: Isopropyl diazoacetate undergoes a variety of chemical reactions, including:
Cyclopropanation: Reaction with alkenes to form cyclopropanes.
Carbene Insertion: Insertion into C-H, N-H, and O-H bonds.
Cycloaddition: Formation of heterocycles through [3+2] cycloaddition reactions.
Common Reagents and Conditions:
Cyclopropanation: Typically catalyzed by transition metals such as rhodium or copper.
Carbene Insertion: Often requires the presence of a metal catalyst like palladium or gold.
Cycloaddition: Can be performed under thermal or photochemical conditions.
Major Products: The major products formed from these reactions include cyclopropanes, various heterocycles, and functionalized organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Isopropyl diazoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of isopropyl diazoacetate involves the generation of a reactive carbene intermediate. This carbene can insert into various bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity of the carbene is influenced by the presence of metal catalysts, which can enhance the selectivity and efficiency of the reactions .
Comparison with Similar Compounds
Ethyl diazoacetate: Similar in structure but with an ethyl ester group instead of an isopropyl group.
Methyl diazoacetate: Contains a methyl ester group.
Diazomethane: A simpler diazo compound with high reactivity.
Uniqueness: Isopropyl diazoacetate is unique due to its balance of reactivity and stability. The isopropyl group provides steric hindrance, which can influence the selectivity of reactions. This makes it a valuable reagent in organic synthesis, offering a different reactivity profile compared to its ethyl and methyl counterparts .
Properties
CAS No. |
22136-61-4 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
propan-2-yl 2-diazoacetate |
InChI |
InChI=1S/C5H8N2O2/c1-4(2)9-5(8)3-7-6/h3-4H,1-2H3 |
InChI Key |
FNXAUCKBTPCLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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